molecular formula C7H9NO B1356603 3-(1-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 88485-78-3

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No. B1356603
CAS RN: 88485-78-3
M. Wt: 123.15 g/mol
InChI Key: GSPAKADVCIANQO-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-3-oxopropanenitrile, also known as 1-methylcyclopropylacetonitrile, is a cyclic organic compound with a molecular formula of C6H9NO. This compound is a colorless liquid with a boiling point of 192°C and a melting point of −17°C. It is a member of the acetonitrile family and has a variety of applications in organic synthesis and scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1-Methylcyclopropyl)-3-oxopropanenitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reactions with different compounds under certain conditions have led to the formation of pyrazolo[3,4-b]pyridines (Majidi Arlan, Javahershenas, & Khalafy, 2020), 1,7-fused indolines (Zhou, Wang, Li, & Wang, 2016), and 4,5-dihydrofuran-3-carbonitriles (Yılmaz, Uzunalioğlu, & Pekel, 2005). These synthetic processes demonstrate its utility in producing structurally diverse compounds with potential biological and pharmacological activities.

Synthesis and Antimicrobial Activities

The molecule has been utilized as a key component in the synthesis of novel heterocyclic substances with promising antimicrobial activities. A notable example includes its role in producing indolyl-5-amino-2-phenyl-1,2,3-triazoles, which have shown strong antimicrobial activities against various organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Radical Cyclization Reactions

This compound is also significant in radical cyclization reactions. Studies have shown that its reaction with alkenes in the presence of cerium(IV) ammonium nitrate or manganese(III) acetate can lead to the formation of dihydrofurans and other complex structures (Yılmaz, 2011), (Hocaoglu & Yılmaz, 2019). These reactions are important for generating molecular complexity and have implications in various fields of chemistry.

Ring-Opening Reactions

The compound's role in ring-opening reactions is another area of interest. It has been demonstrated that Lewis acid-catalyzed ring-opening of related cyclopropanes can be effectively carried out, leading to significant synthetic applications (Lifchits & Charette, 2008).

properties

IUPAC Name

3-(1-methylcyclopropyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPAKADVCIANQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539182
Record name 3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

CAS RN

88485-78-3
Record name 3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (7.43 mL, 52.6 mmol) in 60 mL of THF was added n-BuLi (2.5M) (21.03 mL, 52.6 mmol) at −78° C. The reaction was stirred at −78° C. for 30 min, then acetononitrile (2.76 mL, 52.6 mmol) was added at −78° C. and the reaction was stirred for 30 min, then methyl 1-methylcyclopropanecarboxylate (3 g, 52.6 mmol) was added at −78° C. The reaction was stirred at −78° C. for 1 hour and then allowed to warm up at room temperature overnight. The solvent was evaporated and the solid dissolved in water. The aqueous layer was washed with ether and then acidified with 6N HCl to pH 2-3. The aqueous layer was extracted with ether. The organic layer was dried with MgSO4 and concentrated to afford the title compound (2.89 g, 89%). MS (DCI/NH3) m/z 124 (M+H)+.
Quantity
7.43 mL
Type
reactant
Reaction Step One
Quantity
21.03 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (7.43 ml, 52.6 mmol) in 60 mL of THF at −78° C. was added a solution of n-BuLi in hexanes (2.5M, 21.0 mL, 52.6 mmol). The mixture was stirred at −78° C. for 30 min then acetononitrile (2.76 ml, 52.6 mmol) was added. After 30 min, methyl 1-methylcyclopropanecarboxylate (3.0 g, 52.6 mmol) was added and the reaction mixture was stirred at −78° C. for 1 hour then allowed to warm to room temperature and stirred overnight. The mixture was concentrated and the residue was diluted with water and extracted with ether. The aqueous phase was acidified with 6N aqueous HCl to pH 2-3 and extracted with ether. The combined organic extracts were dried over MgSO4, filtered, and concentrated to afford the title compound 2.89 g (89%). MS (DCI/NH3) m/z 124 (M+H)+.
Quantity
7.43 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 61.1 g of acetonitrile and 108.3 g of methyl 1-methylcyclopropanecarboxylate was added drop-by-drop over a one-hour period to a stirred, refluxing mixture of 35.8 g of sodium hydride and 650 ml of tetrahydrofuran. The resulting mixture was stirred and refluxed for a further 18 hours, then most of the solvent was evaporated in a rotary evaporator. The residue was dissolved in 1 liter of water, and the solution was acidified with hydrochloric acid and extracted with ether. The extract was dried (MgSO4) and concentrated. The residue, a liquid, was fractionally distilled to give (1-methylcyclopropylcarbonyl)acetonitrile (D) as a colorless oil which crystallized on standing, m.p.: 32°-33° C.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
108.3 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer, thermocouple, reflux condenser, and an addition funnel, add potassium tert-butoxide in THF (3.00 L, 3.00 moles). Mix 1-methyl-cyclopropanecarboxylic acid ethyl ester (264.00 g, 2.06 moles) with acetonitrile (123.00 g, 3.00 moles), then add through an addition funnel over 0.5 hour to the butoxide solution. Heat the resulting mixture to reflux. Reflux 2 hours, then cool to <40° C. by adding methanol (96.00 g, 3.00 mL). Stir the mixture 10 minutes, then transfer the contents to a 12 L separatory funnel containing a vigorously stirring mixture of water (3.96 L, 219.81 moles) and MTBE (3.96 L, 33.32 moles). Separate the layers and extract the aqueous layer with MTBE (3.96 L, 33.32 moles). Adjust the pH of the aqueous layer from 12.5 to 3.5 using 5 N HCl (610.00 mL, 3.05 moles). Extract the aqueous layer with MTBE (2×1.32 L, 11.11). Combine the organic layers, dry over sodium sulfate (62.00 g, 436.49 moles), and filter to afford 3-(1-methyl-cyclopropyl)-3-oxo-propionitrile.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
264 g
Type
reactant
Reaction Step Four
Quantity
123 g
Type
reactant
Reaction Step Four
Name
butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.96 L
Type
reactant
Reaction Step Five
Name
Quantity
3.96 L
Type
reactant
Reaction Step Five
Name
Quantity
3.96 L
Type
reactant
Reaction Step Six
Name
Quantity
610 mL
Type
reactant
Reaction Step Seven

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